
N,4-diphenylpiperazine-1-carboximidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-diphenylpiperazine-1-carboximidothioic acid is a compound belonging to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-diphenylpiperazine-1-carboximidothioic acid typically involves the reductive amination of piperazine or N-diphenylmethylpiperazine. This process includes the use of reagents such as diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions are carefully controlled to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
N,4-diphenylpiperazine-1-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,4-diphenylpiperazine-1-carboximidothioic acid has several scientific research applications, including:
Chemistry: Used as a ligand in metal complexes, facilitating various catalytic processes.
Biology: Studied for its potential as an ion channel modulator and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent and its role in drug development.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,4-diphenylpiperazine-1-carboximidothioic acid involves its interaction with molecular targets such as ion channels and enzymes. It modulates the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in anticancer activity or ion channel modulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1,4-diphenylpiperazine
- 1-benzhydryl-4-benzylpiperazine
- 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
N,4-diphenylpiperazine-1-carboximidothioic acid is unique due to its specific structural features and the presence of the carboximidothioic acid group. This group imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N,4-diphenylpiperazine-1-carboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEQBZBOCYNXRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B7728492.png)
![methyl 2-[[(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7728512.png)
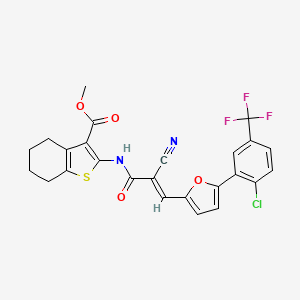
![1-(2,5-Dimethylphenyl)-4-oxo-2-sulfanyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B7728516.png)
![(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B7728521.png)
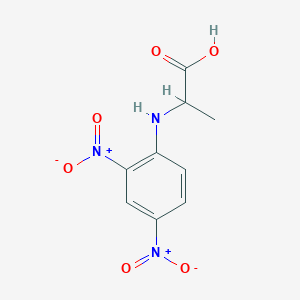
![2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B7728534.png)
![2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid](/img/structure/B7728535.png)
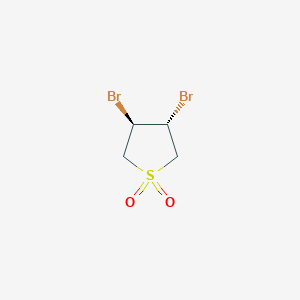

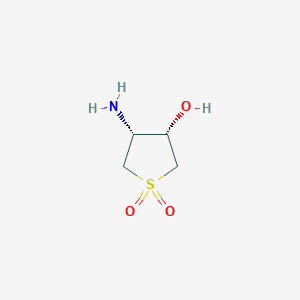
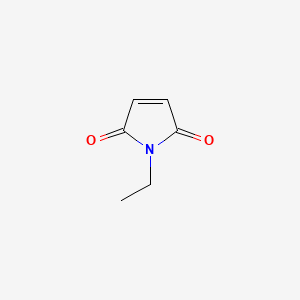
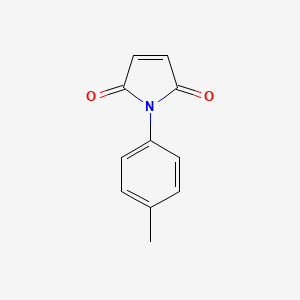
![(3S,4R)-3-hydroxy-4-[(3-nitrophenyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B7728583.png)
